

# In-depth Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline

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## Compound of Interest

Compound Name: 3-Bromo-N,N-diethyl-4-methylaniline

Cat. No.: B1377943

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

This technical guide addresses the chemical compound **3-Bromo-N,N-diethyl-4-methylaniline**. Despite extensive searches of chemical databases and scientific literature, it has been determined that this specific compound is not well-documented in publicly available resources. Key identifiers such as a definitive SMILES (Simplified Molecular Input Line Entry System) string, comprehensive physicochemical data, experimental protocols for its synthesis or use, and any associated biological activity or signaling pathway information are not readily available.

This guide will instead provide available information on the closely related and well-characterized compound, 3-bromo-4-methylaniline, to offer relevant context and comparative data for researchers in this chemical space. The significant lack of information on **3-Bromo-N,N-diethyl-4-methylaniline** suggests it is a novel or sparsely researched chemical entity.

## Introduction to 3-Bromo-N,N-diethyl-4-methylaniline

**3-Bromo-N,N-diethyl-4-methylaniline** is an aromatic amine derivative. Structurally, it is a derivative of aniline, featuring a bromine atom at the 3-position, a methyl group at the 4-position, and two ethyl groups attached to the nitrogen atom. While a CAS number (761001-66-

5) has been assigned to this compound, further detailed information is not present in major chemical databases.

Due to the absence of a verified SMILES string and experimental data, a comprehensive analysis of its properties and behavior cannot be provided at this time.

## Comparative Analysis: 3-bromo-4-methylaniline

To provide valuable insights for researchers, this section details the properties and synthesis of the closely related compound, 3-bromo-4-methylaniline (CAS: 7745-91-7). This compound differs by having a primary amine (-NH<sub>2</sub>) group instead of a diethylamino (-N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>) group.

## Physicochemical Properties of 3-bromo-4-methylaniline

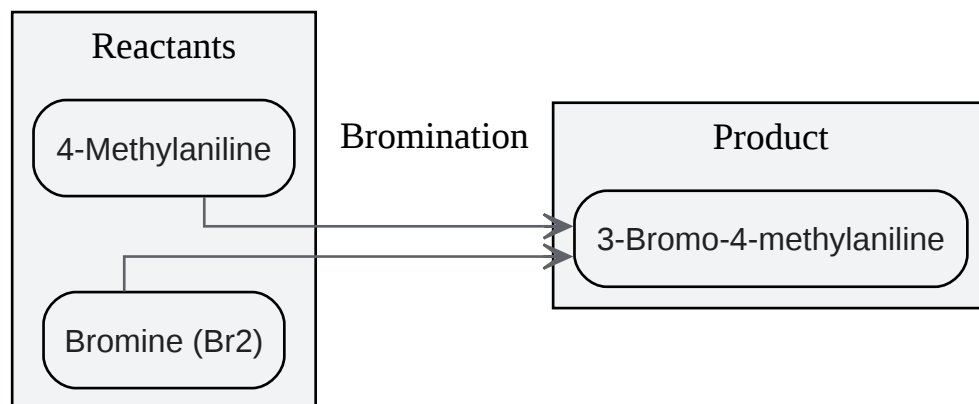
The following table summarizes the key physicochemical properties of 3-bromo-4-methylaniline.

Property	Value	Reference
SMILES String	<chem>Cc1ccc(N)cc1Br</chem>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	7745-91-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	186.05 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow crystalline powder	
Melting Point	27-30 °C	<a href="#">[1]</a>
Boiling Point	254-257 °C	<a href="#">[1]</a>
InChI Key	GRXMMIBZRMKADT-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocol: Synthesis of 3-bromo-4-methylaniline

A common method for the synthesis of 3-bromo-4-methylaniline involves the bromination of 4-methylaniline (p-toluidine).

Reaction Scheme:



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Caption: Synthesis of 3-bromo-4-methylaniline from 4-methylaniline.

Detailed Methodology:

A general procedure for the bromination of an aromatic amine is as follows. This is a representative protocol and may need optimization for specific applications.

- **Dissolution:** Dissolve the starting material, 4-methylaniline, in a suitable solvent such as acetic acid.
- **Bromination:** Slowly add a solution of bromine in the same solvent to the reaction mixture. The addition is typically performed at a controlled temperature to manage the exothermic reaction.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, the mixture is poured into water to precipitate the product. The crude product is then collected by filtration.

- Purification: The collected solid is washed to remove impurities and can be further purified by recrystallization from a suitable solvent to yield pure 3-bromo-4-methylaniline.

## Data for 3-Bromo-N,N-diethyl-4-methylaniline: A Knowledge Gap

As of the date of this guide, there is a significant lack of publicly available data for **3-Bromo-N,N-diethyl-4-methylaniline**. This includes:

- Quantitative Data: No experimentally determined physicochemical properties such as melting point, boiling point, solubility, or spectral data were found.
- Experimental Protocols: No detailed synthesis, purification, or analytical methods have been published.
- Biological Data: There is no information regarding its biological activity, mechanism of action, or any associated signaling pathways.
- Visualizations: Consequently, no diagrams for signaling pathways or experimental workflows involving this specific compound can be generated.

## Conclusion and Future Outlook

**3-Bromo-N,N-diethyl-4-methylaniline** represents a significant knowledge gap in the chemical literature. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its synthesis, properties, and biological activity would be novel.

It is recommended that any research on this compound begin with unambiguous structural confirmation, for which the first step would be a definitive synthesis and characterization to establish a reliable SMILES string and associated spectral data. Future research could then explore its potential applications, drawing comparative insights from the behavior of related compounds like 3-bromo-4-methylaniline.

This document will be updated as new information on **3-Bromo-N,N-diethyl-4-methylaniline** becomes available in the public domain.

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## References

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